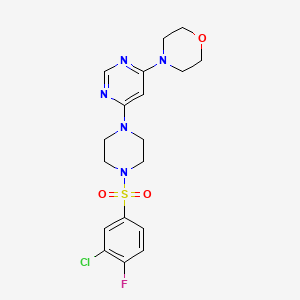

![molecular formula C25H30FN5O3S B2597086 1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-6-(4-フルオロフェニル)-N,3-ジメチル-N-(1-メチルピペリジン-4-イル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボキサミド CAS No. 1021214-92-5](/img/structure/B2597086.png)

1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-6-(4-フルオロフェニル)-N,3-ジメチル-N-(1-メチルピペリジン-4-イル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

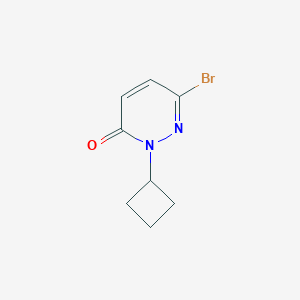

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H30FN5O3S and its molecular weight is 499.61. The purity is usually 95%.

BenchChem offers high-quality 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

入手可能な情報に基づいて、化合物1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-6-(4-フルオロフェニル)-N,3-ジメチル-N-(1-メチルピペリジン-4-イル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボキサミドの科学研究アプリケーションの包括的な分析を以下に示します。

GIRKチャネル活性化

この化合物は、GIRK1/2カリウムチャネル活性化剤として特徴付けられています 。Gタンパク質依存性内向き整流カリウム(GIRK)チャネルは、ニューロンや心筋細胞の電気的活動を調節する上で重要な役割を果たしています。これらのチャネルの活性化剤は、てんかん、慢性疼痛、心房細動などの疾患に対する潜在的な治療法となる可能性があります。

代謝安定性の改善

この化合物は、典型的な尿素系化合物に比べて代謝安定性が向上していることが示されています 。この特性は、化合物が体内でより長い作用時間を持つ可能性を示唆するため、創薬において重要です。これにより、投与回数の減少と患者のコンプライアンスの向上につながる可能性があります。

イメージングとLEDのための光学特性

厳密に同一の化合物ではありませんが、構造的に類似した分子が、二光子蛍光イメージングや発光ダイオード(LED)などのアプリケーションに関連する光学特性について研究されています 。したがって、問題の化合物も、同様のアプリケーションで活用できる独自の光学特性を有する可能性があります。

化学プローブ

化学プローブに関する特集号の一環として、この化合物はGIRKチャネル活性化剤としての活性に基づき、化学プローブとしての可能性を示しています 。化学プローブは、タンパク質、経路、細胞プロセス機能を研究するための強力なツールです。

薬物動態研究

この化合物の代謝安定性の向上は、薬物が体内でどのように吸収、分布、代謝、排泄されるかを理解するための薬物動態研究に使用できることを示唆しています 。この研究は、最適な薬物動態プロファイルを持つ新規薬物の設計に役立ちます。

神経科学研究

GIRKチャネル活性化剤としての役割を考えると、この化合物は、これらのチャネルがニューロン活性に果たす役割と、それらの調節が神経機能と疾患にどのように影響するかを研究する神経科学研究に使用できます .

心臓病学研究

同様に、この化合物のGIRKチャネルへの影響は、心臓病学研究において貴重なツールとなり得ます。 GIRKチャネルは心拍数の調節に関与しており、これらのチャネルを調節することで、心臓病の治療に関する新たな知見が得られる可能性があります .

作用機序

Target of Action

The primary target of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channel . GIRK channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .

Mode of Action

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow out of the cell. This outflow of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .

Biochemical Pathways

The activation of GIRK channels by 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide affects several biochemical pathways. These include the regulation of neuronal excitability and neurotransmitter release, both of which are critical for normal brain function .

Pharmacokinetics

It has been reported that compounds in this series display nanomolar potency as girk1/2 activators with improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability .

Result of Action

The activation of GIRK channels by 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide results in hyperpolarization of the cell. This decreases the likelihood of action potential firing, thereby reducing neuronal excitability . This can have various effects at the molecular and cellular level, depending on the specific type of neuron and its role in the nervous system .

生化学分析

Biochemical Properties

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide plays a crucial role in biochemical reactions, particularly as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . This compound interacts with various enzymes, proteins, and other biomolecules, enhancing the activity of GIRK1/2 channels. The nature of these interactions involves binding to specific sites on the GIRK channels, leading to their activation and subsequent physiological effects.

Cellular Effects

The effects of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to enhance potassium ion flux through GIRK channels, thereby affecting the electrical properties of cells and altering their physiological responses.

Molecular Mechanism

At the molecular level, 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exerts its effects through specific binding interactions with GIRK channels . This binding leads to the activation of these channels, resulting in increased potassium ion conductance. Additionally, this compound may influence enzyme activity and gene expression, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide have been studied over time. The compound exhibits stability under various conditions, with minimal degradation observed . Long-term studies have shown that it maintains its activity and continues to influence cellular function, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide vary with different dosages in animal models . At lower doses, the compound effectively activates GIRK channels without causing significant adverse effects. At higher doses, toxic effects may be observed, indicating a threshold for safe and effective use.

Metabolic Pathways

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions may affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

Within cells and tissues, 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its activity and function.

Subcellular Localization

The subcellular localization of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is directed by targeting signals and post-translational modifications . These factors ensure that the compound reaches specific compartments or organelles, where it exerts its biochemical effects.

特性

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30FN5O3S/c1-16-23-21(25(32)30(3)19-8-11-29(2)12-9-19)14-22(17-4-6-18(26)7-5-17)27-24(23)31(28-16)20-10-13-35(33,34)15-20/h4-7,14,19-20H,8-13,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGMHNJVDUBHIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N(C)C4CCN(CC4)C)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

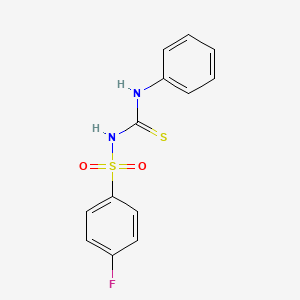

![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-ethoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2597007.png)

![1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2597008.png)

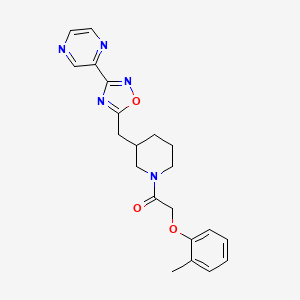

![2-[1,7-Dimethyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2597013.png)

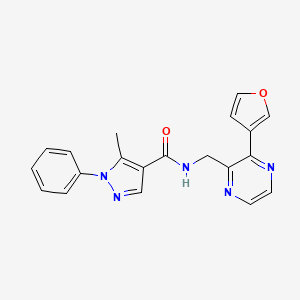

![3,3,3-trifluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}propane-1-sulfonamide](/img/structure/B2597016.png)

![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide](/img/structure/B2597019.png)

![2-(2-chloro-6-fluorophenyl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2597023.png)